3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether under microwave irradiation.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Thiophene Carboxamide: The final step involves coupling the sulfonylated piperazine with thiophene-2-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Material Science: It may be used in the development of advanced materials due to its unique structural properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
- 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is unique due to the presence of the 4-methylphenyl group, which may confer distinct pharmacological and chemical properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-17-2-4-18(5-3-17)16-25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-8-6-19(24)7-9-20/h2-10,15H,11-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEWHLMZFAYUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.